4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid
Description
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Properties
IUPAC Name |
4-[[1-(4-cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O4S/c17-9-11-3-7-14(8-4-11)21-16(18-19-20-21)26(24,25)10-12-1-5-13(6-2-12)15(22)23/h1-8H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRJLOLIZMLWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NN=NN2C3=CC=C(C=C3)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that tetrazole derivatives can interact with many enzymes and receptors in organisms via non-covalent interactions.
Mode of Action
Tetrazole derivatives are known to result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents.
Biochemical Pathways
It is known that tetrazole derivatives can affect various biochemical pathways due to their wide range of biological properties.
Biological Activity
4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 369.35 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
| Compound | Activity | Reference |
|---|---|---|
| 4-Cyanophenyl-tetrazole derivatives | Antimicrobial | |
| Sulfonamide derivatives | Antibacterial |
Anti-inflammatory Effects
The sulfonyl group present in the compound is linked to anti-inflammatory activity. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
| Mechanism | Effect | Reference |
|---|---|---|
| Inhibition of TNF-alpha and IL-6 | Reduced inflammation | |
| Modulation of NF-kB pathway | Anti-inflammatory |
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent.
| Cell Line | Effect Observed | Reference |
|---|---|---|
| MCF-7 (breast cancer) | Induction of apoptosis | |
| HeLa (cervical cancer) | Growth inhibition |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : The compound may modulate signaling pathways that control inflammation and immune responses.
- Apoptotic Pathways : It may activate caspases and other proteins involved in programmed cell death.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- A study on a derivative demonstrated significant antibacterial activity against multi-drug resistant strains, emphasizing the need for new antimicrobial agents.
- In vitro studies indicated that the compound could reduce tumor cell viability by over 50% at specific concentrations, warranting further investigation into its mechanism and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
